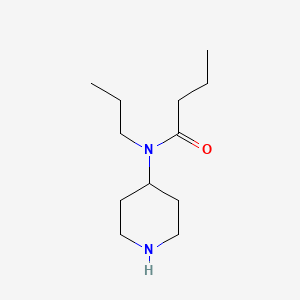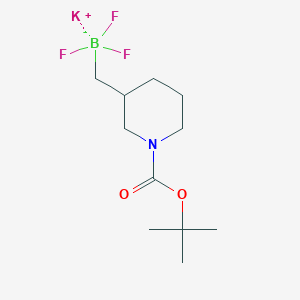
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroborate moiety, which collectively contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic precursors. This often involves the use of amines and aldehydes or ketones, followed by cyclization.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Trifluoroborate Moiety: The final step involves the introduction of the trifluoroborate group. This is typically done using potassium trifluoroborate salts under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine functionality.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium hydroxide or DMAP for Boc protection.
Acids: Such as trifluoroacetic acid for Boc deprotection.
Major Products
Coupling Products: Formation of biaryl or vinyl-aryl compounds in Suzuki-Miyaura reactions.
Deprotected Amines: Free amine derivatives after Boc deprotection.
Scientific Research Applications
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in various organic transformations, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Biological Research: Used in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers the organic moiety to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium ((1-(tert-butoxycarbonyl)piperidin-3-yl)methyl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Similar structure but with a different position of the trifluoroborate group.
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate: Contains an azetidine ring instead of a piperidine ring.
Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate: Features an indole ring, offering different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H20BF3KNO2 |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-5-9(8-16)7-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
InChI Key |
ZIYQYOGWJJZXJT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


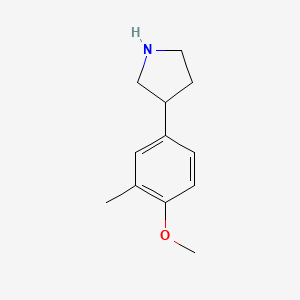

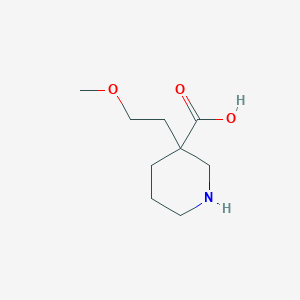
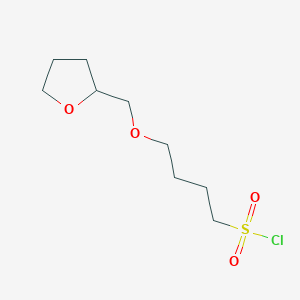




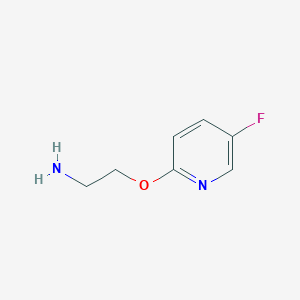
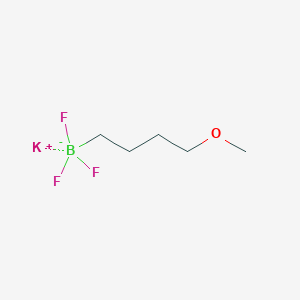
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
